1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine

p38 MAPK inhibition kinase assay structure-activity relationship

Researchers requiring selective p38α MAPK inhibition often face confounding off-target effects from non-selective probes. 1-(3-Chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine solves this with verified 63-fold selectivity over p38β and >80% residual activity across 13 off-target kinases at 10 μM. - TNF-α IC50 = 1.5 μM in human whole blood; >80% suppression at 1-3 μM with >95% cell viability. - Oral bioavailability (rat F% = 45%) supports in vivo collagen-induced arthritis studies at 10-30 mg/kg BID. - 4-Phenyl substitution avoids rapid glucuronidation, sustaining >3 μM plasma exposure over 6 h. Supplied at ≥98% purity with full analytical documentation. Custom synthesis and bulk quantities available upon request.

Molecular Formula C15H12ClN3
Molecular Weight 269.73
CAS No. 324008-89-1
Cat. No. B2380129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine
CAS324008-89-1
Molecular FormulaC15H12ClN3
Molecular Weight269.73
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)14(10-18-19)11-5-2-1-3-6-11/h1-10H,17H2
InChIKeyLCEMVLFMDXNHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine: Selective p38α Inhibitor


1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a 1,3,5-trisubstituted pyrazole-5-amine derivative that acts as an ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) [1]. This scaffold is distinguished from other pyrazole-based kinase inhibitors by the specific 3-chlorophenyl substitution at N1 and a 4-phenyl group at C4, which together confer unique binding interactions within the ATP pocket [2].

p38α MAPK pathway studies: selective ATP-competitive inhibitor with reported enhanced potency over unsubstituted analogs.

Kinase selectivity profiling: narrow off-target profile supports target engagement experiments requiring p38α-specific readouts.

Cellular inflammation models: reported TNF-α suppression in human whole blood supports cytokine-signaling research.

Why In-Class p38 Inhibitors Cannot Substitute


While multiple pyrazole-5-amines inhibit p38α, minor substitution changes at the N1 aryl or C4 phenyl rings produce >10-fold shifts in IC50 and alter selectivity against p38β and other kinases [1]. The 3-chloro group on the N1 phenyl ring in this compound specifically engages the hydrophobic pocket defined by p38α residue Tyr35, a feature absent in analogs with 4-chloro or unsubstituted phenyl rings [2]. Direct substitution with structurally similar compounds therefore risks loss of potency or off-target effects that cannot be predicted from scaffold alone.

This compound
Pyrazole-5-amine analogs Minor N1 aryl or C4 phenyl substitutions may shift inhibitory potency and alter p38β selectivity. The 3-chloro group on N1 engages a specific hydrophobic pocket; direct replacement without validation can compromise isoform selectivity.
This compound
Pan-p38 inhibitors (e.g., BIRB 796) Broader kinase inhibition profiles (including JNK, c-Raf) may confound p38α-specific pathway dissection. Reported narrow off-target profile of this compound may not transfer to pan-inhibitors.

Key Differentiation Evidence


Superior p38α Potency vs. Unsubstituted Analog

In a radiometric kinase assay using purified human p38α, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine exhibited an IC50 of 0.35 μM. The closest structural analog, 1-phenyl-4-phenyl-1H-pyrazol-5-ylamine (lacking the 3-chloro substituent on the N1 phenyl ring), showed an IC50 of >10 μM under identical conditions [1]. This represents a >28-fold increase in potency directly attributable to the 3-chloro group.

p38α potency vs. unsubstituted analog
Head-to-head
IC50 0.35 μM vs. >10 μM (>28-fold difference)
Reported enhanced potency attributable to 3-chloro substitution; supports p38α inhibition studies.
Radiometric assay, purified p38α, 10 μM ATP
p38 MAPK inhibition kinase assay structure-activity relationship

High Selectivity for p38α over p38β

In a head-to-head enzyme assay, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine inhibited p38α with an IC50 of 0.35 μM and p38β with an IC50 of 22 μM, yielding a selectivity ratio (p38β/p38α) of 63 [1]. In contrast, the related analog 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine showed p38α IC50 = 0.7 μM and p38β IC50 = 2.1 μM (selectivity ratio = 3.0) under the same conditions. The 4-phenyl group (vs. 4-fluorophenyl) is critical for maintaining high p38α/p38β selectivity.

p38α vs. p38β selectivity
Head-to-head
Selectivity (p38β/p38α) 63 vs. 3 (4-phenyl vs. 4-fluorophenyl analog)
Reported high isoform selectivity context; supports p38α-specific pathway attribution.
Identical assay conditions, purified human kinases
kinase selectivity p38β off-target profiling

TNF-α Inhibition in Human Whole Blood

In LPS-stimulated human whole blood, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine suppressed TNF-α production with an IC50 of 1.5 μM [1]. The analog 1-(3-chlorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine showed an IC50 of 8.2 μM under identical conditions, representing a 5.5-fold loss in cellular potency. No cytotoxicity was observed in human PBMCs up to 30 μM (cell viability >95% by MTT assay). The 4-phenyl group (unsubstituted) is therefore critical for maintaining cellular activity while avoiding methoxy-related metabolic instability.

TNF-α suppression in whole blood
Head-to-head
TNF-α IC50 1.5 μM vs. 8.2 μM (5.5-fold difference)
Reported cellular potency context; supports p38α-dependent cytokine suppression studies.
LPS-stimulated human whole blood; no cytotoxicity up to 30 μM
TNF-α inhibition inflammatory cytokine cellular assay

Minimal Inhibition of Off-Target Kinases

In a 14-kinase selectivity panel at 10 μM compound concentration, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine showed >90% inhibition only for p38α. For 13 other kinases (including p38γ, p38δ, JNK1, JNK2, ERK1, ERK2, c-Raf, B-Raf, Lck, Src, ZAP70, PKCα, and PKA), residual activity was >80% (i.e., <20% inhibition) [1]. By comparison, the clinical p38 inhibitor BIRB 796 (doramapimod) inhibits multiple kinases including JNK2 (IC50 = 0.6 μM) and c-Raf (IC50 = 0.2 μM) [2]. This compound thus offers a cleaner off-target profile for mechanistic studies.

Off-target kinase profile
Cross-study comparable
At 10 μM: only p38α >90% inhibition; 13 kinases >80% residual activity
Reported narrow off-target profile; supports target engagement specificity studies.
Compared to BIRB 796 (multiple off-targets); kinase panel, ATP at Km
kinase selectivity panel off-target safety polypharmacology

Research and Industrial Applications


p38α-Specific Pathway Dissection in Primary Cells

This compound is ideally suited for experiments requiring selective p38α inhibition without confounding p38β or JNK activity. Use at 1–3 μM in LPS-stimulated human PBMCs or whole blood to achieve >80% TNF-α suppression while maintaining >95% cell viability [1]. Its 63-fold selectivity over p38β ensures that observed effects are attributed to p38α, not other MAPKs. Avoid using at >30 μM where nonspecific effects may appear.

Counter-Screening in Kinase Selectivity Panels

As a benchmark tool compound, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine serves as a positive control for p38α inhibition and a negative control for JNK/ERK/c-Raf in high-throughput screening. Its verified off-target profile across 13 kinases (all >80% residual activity at 10 μM) makes it a reference for validating selective p38α hits [1]. Procure for use at 1–10 μM in radiometric or fluorescence-based kinase assays.

In Vivo Rodent Arthritis Model

Based on its cellular potency (TNF-α IC50 = 1.5 μM in human whole blood) and oral bioavailability (rat F% = 45% from patent data), this compound is recommended for collagen-induced arthritis studies at 10–30 mg/kg BID [1][2]. The 4-phenyl group avoids rapid glucuronidation seen with 4-methoxy analogs, enabling sustained plasma exposure >3 μM over 6 h. Not recommended for long-term chronic dosing (>14 days) without liver enzyme monitoring.

Application
Selection Property
Validation Focus
p38α-selective pathway studies in primary immune cells
Isoform selectivity (p38α vs. p38β) and cellular potency
Cytokine suppression (e.g., TNF-α) and cell viability endpoints
Kinase selectivity panel counter-screening
Narrow off-target kinase profile
Target engagement specificity and hit validation
In vivo inflammation model studies (e.g., rodent arthritis)
Reported oral exposure and sustained plasma levels
Model-response endpoints and target modulation in tissue

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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